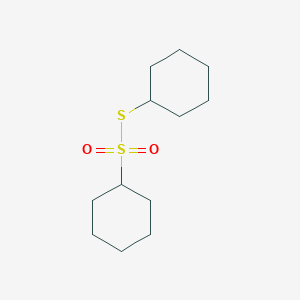
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C11H12N4 It is a derivative of cyclopropane, characterized by the presence of four cyano groups attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of diethyl ketone with malononitrile in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the cyclopropane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, reaction temperature around 60°C.
Reduction: Lithium aluminum hydride in dry ether, reaction temperature around 0°C to room temperature.
Substitution: Sodium methoxide in methanol, reaction temperature around 25°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
科学的研究の応用
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The cyano groups play a crucial role in its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 3,3-Dimethylcyclopropane-1,1,2,2-tetracarbonitrile
- 3,3-Dipropylcyclopropane-1,1,2,2-tetracarbonitrile
- 3,3-Dibutylcyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3,3-Diethylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its specific ethyl substituents on the cyclopropane ring, which influence its chemical reactivity and physical properties. Compared to its dimethyl and dipropyl analogs, the diethyl derivative exhibits different solubility, stability, and reactivity profiles, making it suitable for distinct applications in research and industry.
特性
CAS番号 |
10432-75-4 |
|---|---|
分子式 |
C11H10N4 |
分子量 |
198.22 g/mol |
IUPAC名 |
3,3-diethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H10N4/c1-3-9(4-2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 |
InChIキー |
XPUKEJGMXIXRCF-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(C1(C#N)C#N)(C#N)C#N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


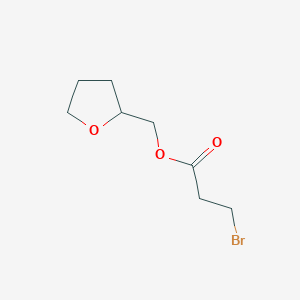
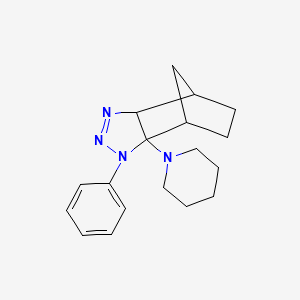
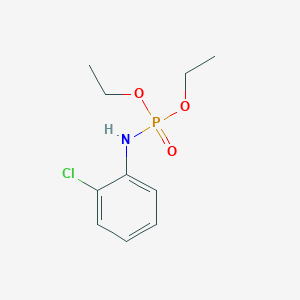
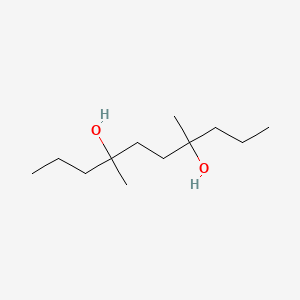

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
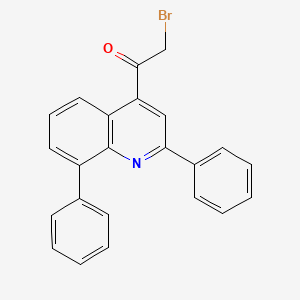
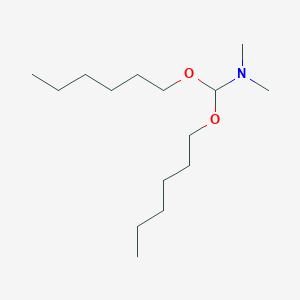
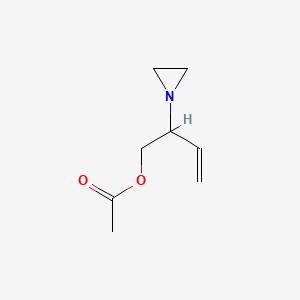
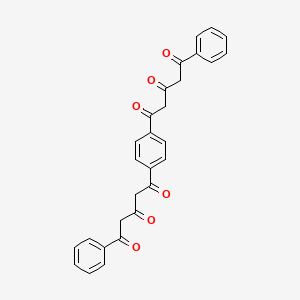
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
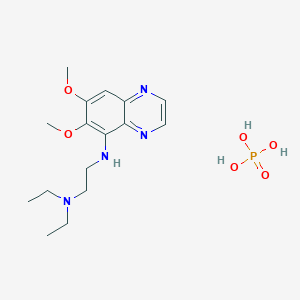
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
